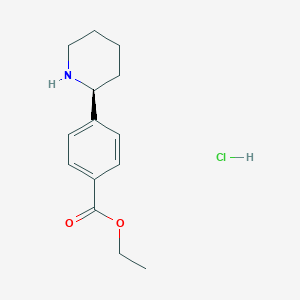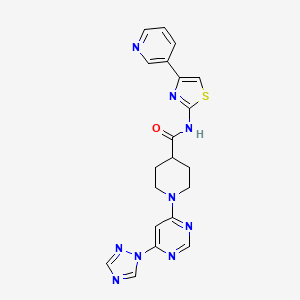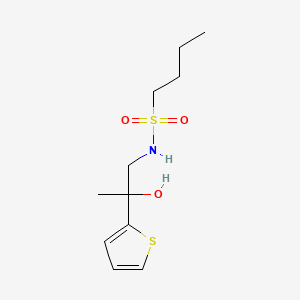
(Z)-3-methyl-2-penten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Methyl-2-penten-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom. The “Z” notation indicates that the higher priority substituents on the double bond are on the same side, giving the molecule its specific geometric configuration. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-3-Methyl-2-penten-1-ol can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of acetaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product, which is then dehydrated to yield this compound.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate aldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding unsaturated aldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: (Z)-3-Methyl-2-pentenal or (Z)-3-methyl-2-pentenoic acid.
Reduction: (Z)-3-Methylpentan-1-ol.
Substitution: (Z)-3-Methyl-2-pentenyl chloride or bromide.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-Methyl-2-penten-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors. Its unique structure allows for the creation of complex molecules with desirable aromatic properties.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in pheromone synthesis in certain insect species.
Industry: The compound is used in the formulation of perfumes and cosmetics due to its pleasant odor. It is also employed in the food industry as a flavoring agent.
Mecanismo De Acción
The mechanism by which (Z)-3-methyl-2-penten-1-ol exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting growth.
Comparación Con Compuestos Similares
(E)-3-Methyl-2-penten-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, resulting in different chemical and physical properties.
3-Methyl-3-penten-1-ol: This compound has the double bond between the third and fourth carbon atoms, altering its reactivity and applications.
2-Methyl-2-penten-1-ol: The double bond is between the first and second carbon atoms, leading to different chemical behavior.
Uniqueness: (Z)-3-Methyl-2-penten-1-ol is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration is crucial for its role in fragrance and flavor synthesis, as it imparts distinct aromatic properties that are not present in its isomers or other similar compounds.
Propiedades
IUPAC Name |
(Z)-3-methylpent-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSWGXWZXSGLC-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CO)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30804-75-2 |
Source


|
| Record name | (2Z)-3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2654058.png)

![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)
